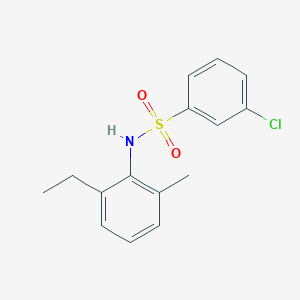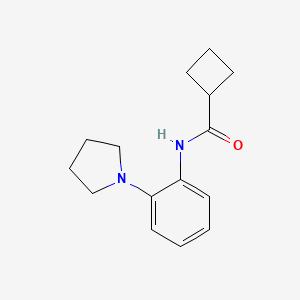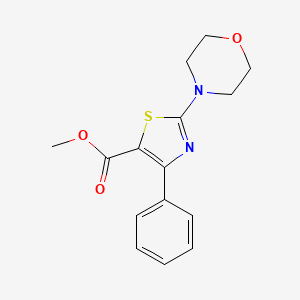
N-cyclooctyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-1-benzofuran-2-carboxamide, also known as Otenabant, is a synthetic compound that belongs to the class of benzofuran carboxamides. This compound has been extensively studied for its potential applications in the field of obesity and related metabolic disorders.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-1-benzofuran-2-carboxamide involves the selective blockade of CB1 receptors in the brain. CB1 receptors are widely distributed in the central nervous system and are involved in the regulation of appetite, energy metabolism, and other physiological processes. By blocking CB1, N-cyclooctyl-1-benzofuran-2-carboxamide reduces the activity of the endocannabinoid system, which is responsible for promoting food intake and energy storage.
Biochemical and Physiological Effects:
N-cyclooctyl-1-benzofuran-2-carboxamide has been shown to reduce food intake and promote weight loss in animal models and human clinical trials. The compound also improves glucose metabolism, insulin sensitivity, and lipid profile in obese individuals. Additionally, N-cyclooctyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclooctyl-1-benzofuran-2-carboxamide in lab experiments include its high potency and selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. The compound is also stable and easy to handle, making it suitable for a wide range of experimental protocols. However, the limitations of using N-cyclooctyl-1-benzofuran-2-carboxamide include its high cost and limited availability, which can restrict its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclooctyl-1-benzofuran-2-carboxamide. One area of focus is the optimization of the synthesis method to improve the efficiency and scalability of the process. Another area of interest is the development of new analogs and derivatives of N-cyclooctyl-1-benzofuran-2-carboxamide with improved pharmacological properties. Additionally, further studies are needed to explore the potential applications of N-cyclooctyl-1-benzofuran-2-carboxamide in other areas of medicine, such as neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of N-cyclooctyl-1-benzofuran-2-carboxamide involves the reaction of 1,2-benzofuran with cyclooctylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity. The synthesis method has been optimized over the years to improve the efficiency and scalability of the process.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the field of obesity and related metabolic disorders. The compound works by selectively blocking the cannabinoid receptor type 1 (CB1) in the brain, which is responsible for regulating appetite and energy metabolism. By blocking CB1, N-cyclooctyl-1-benzofuran-2-carboxamide reduces food intake and promotes weight loss.
Eigenschaften
IUPAC Name |
N-cyclooctyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(18-14-9-4-2-1-3-5-10-14)16-12-13-8-6-7-11-15(13)20-16/h6-8,11-12,14H,1-5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQEKLKBYLRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)


![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)

![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)

![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)